molecular formula C19H21N3O2S2 B12174785 3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(2-methoxybenzyl)propanamide

3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(2-methoxybenzyl)propanamide

Cat. No.: B12174785
M. Wt: 387.5 g/mol
InChI Key: BTZCBEHXFKGEBK-UHFFFAOYSA-N
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Description

3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(2-methoxybenzyl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a thienopyrimidine core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(2-methoxybenzyl)propanamide typically involves multiple steps:

    Formation of the Thienopyrimidine Core: This can be achieved by cyclization reactions involving appropriate precursors such as 2-aminothiophenol and β-diketones under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiols or disulfides.

    Attachment of the Methoxybenzyl Group: This step often involves alkylation reactions using methoxybenzyl halides in the presence of a base.

    Formation of the Propanamide Moiety: The final step involves amidation reactions using propanoic acid derivatives and coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thienopyrimidine core or the sulfanyl group, leading to the formation of dihydro or fully reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydro derivatives, fully reduced compounds.

    Substitution: Various substituted thienopyrimidine derivatives.

Scientific Research Applications

3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(2-methoxybenzyl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thienopyrimidine core is known to bind to active sites of enzymes, inhibiting their activity. The sulfanyl and methoxybenzyl groups enhance binding affinity and selectivity. Pathways involved may include inhibition of kinase activity, modulation of signal transduction pathways, and interference with DNA replication or repair mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-N-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-amine
  • 3-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)propanoic acid
  • 2-methylthio-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones

Uniqueness

3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(2-methoxybenzyl)propanamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the methoxybenzyl group, in particular, enhances its solubility and bioavailability, making it a promising candidate for further research and development.

Properties

Molecular Formula

C19H21N3O2S2

Molecular Weight

387.5 g/mol

IUPAC Name

3-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-[(2-methoxyphenyl)methyl]propanamide

InChI

InChI=1S/C19H21N3O2S2/c1-12-13(2)26-19-17(12)18(21-11-22-19)25-9-8-16(23)20-10-14-6-4-5-7-15(14)24-3/h4-7,11H,8-10H2,1-3H3,(H,20,23)

InChI Key

BTZCBEHXFKGEBK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)SCCC(=O)NCC3=CC=CC=C3OC)C

Origin of Product

United States

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